3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Mechanism of Action
Target of Action
The primary target of the compound 3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell growth . The compound exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
Biochemical Pathways
The compound this compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle progression, leading to cell growth arrest and apoptosis . This can have downstream effects on various cellular processes, including DNA replication and cell division .
Pharmacokinetics
Related compounds have shown good oral bioavailability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would impact its bioavailability and efficacy .
Result of Action
The result of the action of this compound is the inhibition of cell growth and the induction of apoptosis . This is achieved through the compound’s interaction with CDK2, leading to disruption of the cell cycle . The compound has shown superior cytotoxic activities against certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzamide moiety: This step involves the coupling of the pyrazolo[1,5-a]pyrimidine core with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer and enzyme inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit similar biological activities and have been explored for their potential therapeutic applications.
Uniqueness
3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds. Its methoxy groups and benzamide moiety may enhance its ability to interact with specific molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
3,4-dimethoxy-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-21-12-4-3-10(7-13(12)22-2)15(20)18-11-8-16-14-5-6-17-19(14)9-11/h3-9H,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWABGSIZCOEIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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